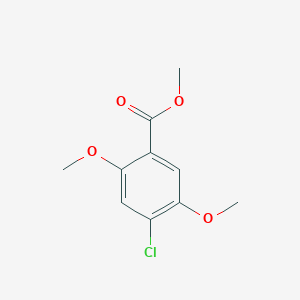

Methyl 4-chloro-2,5-dimethoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO4 |

|---|---|

Molecular Weight |

230.64 g/mol |

IUPAC Name |

methyl 4-chloro-2,5-dimethoxybenzoate |

InChI |

InChI=1S/C10H11ClO4/c1-13-8-5-7(11)9(14-2)4-6(8)10(12)15-3/h4-5H,1-3H3 |

InChI Key |

YTYWATXPBUQALK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)OC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Chloro 2,5 Dimethoxybenzoate

Retrosynthetic Approaches to the Benzoate (B1203000) Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of the dimethoxybenzoate scaffold. The primary disconnections for Methyl 4-chloro-2,5-dimethoxybenzoate involve the ester group, the chloro substituent, and the methoxy (B1213986) groups relative to the carboxylic acid core. The most common approach involves disconnecting the methyl ester, leading back to the corresponding carboxylic acid, 4-chloro-2,5-dimethoxybenzoic acid. This simplifies the synthesis to the formation of the substituted benzoic acid.

Further disconnection of the carboxylic acid itself can be envisioned in several ways:

C-C Bond Disconnection : The carboxyl group can be disconnected, suggesting a precursor like 2-chloro-1,4-dimethoxybenzene which can be carboxylated. This can be achieved through formylation followed by oxidation, or via organometallic intermediates.

C-Cl Bond Disconnection : The chloro group can be disconnected, leading to a precursor like 2,5-dimethoxybenzoic acid. This requires a regioselective chlorination step, which can be challenging due to the activating nature of the two methoxy groups.

C-O Bond Disconnection : The methoxy groups could be disconnected, leading back to a dihydroxy-chlorobenzoic acid derivative, which would then require methylation.

These approaches highlight the key challenges in the synthesis: controlling regioselectivity during electrophilic aromatic substitution (chlorination and formylation/carboxylation) and the efficient formation of the ester.

Targeted Synthetic Routes to this compound

Several specific routes have been developed to synthesize the target molecule, each with its own set of advantages and challenges.

A primary route to this compound begins with the commercially available precursor, 2-chloro-1,4-dimethoxybenzene. This multi-step process involves the introduction of a carboxyl group and subsequent esterification.

Formylation : The first step is the introduction of an aldehyde group onto the aromatic ring. This is typically achieved through an electrophilic aromatic substitution reaction. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds.

Oxidation : The resulting 4-chloro-2,5-dimethoxybenzaldehyde is then oxidized to the corresponding carboxylic acid, 4-chloro-2,5-dimethoxybenzoic acid. A variety of oxidizing agents can be used for this transformation, such as potassium permanganate or hydrogen peroxide. google.com

Esterification : The final step is the esterification of the carboxylic acid with methanol (B129727) to yield this compound. This is often accomplished through Fischer esterification, using an acid catalyst like sulfuric acid. tcu.edu

| Step | Reaction | Key Reagents | Typical Conditions |

| 1 | Formylation | POCl₃, DMF (Vilsmeier-Haack) | Varies |

| 2 | Oxidation | Potassium Permanganate (KMnO₄) | Heated aqueous solution google.com |

| 3 | Esterification | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | Reflux tcu.edu |

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in the synthesis of dimethoxybenzoates. Several methods are available, each suited to different scales and substrate sensitivities.

Fischer-Speier Esterification : This is the most common method, involving the reaction of the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. tcu.eduasianpubs.org The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. tcu.edu

DCC Coupling : Dicyclohexylcarbodiimide (B1669883) (DCC) is a coupling agent that facilitates the esterification of carboxylic acids with alcohols under mild conditions. google.com This method avoids the use of strong acids and is suitable for sensitive substrates.

Use of Hydrogen Peroxide : An alternative method involves using hydrogen peroxide with sulfuric acid as a catalyst, which can lead to high yields with minimal side products. asianpubs.org

| Method | Catalyst/Reagent | Advantages | Disadvantages |

| Fischer-Speier | Concentrated H₂SO₄ or HCl | Inexpensive, suitable for large scale | Requires strong acid, high temperatures |

| DCC Coupling | Dicyclohexylcarbodiimide (DCC) | Mild conditions, high yield google.com | DCC is a potential allergen, byproduct removal |

| H₂O₂ Method | Hydrogen Peroxide, H₂SO₄ | High yields (up to 98%) asianpubs.org | Requires careful control of reagents |

The introduction of a chlorine atom at a specific position on the dimethoxybenzene ring is crucial for the synthesis. The two methoxy groups are ortho-, para-directing, making regiocontrol a significant challenge.

For 1,4-dimethoxybenzene (B90301), all four substitutable positions are equivalent, simplifying monochlorination. However, achieving selectivity in other dimethoxybenzene isomers or preventing dichlorination requires specific strategies. cdnsciencepub.com

Direct Chlorination with Catalyst : The direct chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) with elemental chlorine in the presence of a catalyst like titanium tetrachloride can produce chloro-1,4-dimethoxybenzene. google.comgoogle.com This method aims to minimize the formation of di- and tri-substituted products. google.com

N-Chloroamines : Reagents like N-chloromorpholine in the presence of an acid catalyst can provide high selectivity for para-chlorination of methoxybenzenes. orgsyn.org

Sodium Chlorite System : A biphasic system using sodium chlorite (NaClO₂) with a (salen)manganese(III) complex and alumina can achieve regioselective monochlorination of polymethoxybenzenes under mild conditions. cdnsciencepub.com This method has been shown to effectively chlorinate 1,4-dimethoxybenzene. cdnsciencepub.com

| Reagent System | Key Features | Selectivity |

| Cl₂ / TiCl₄ | Direct chlorination | Good for monochlorination of 1,4-dimethoxybenzene google.comgoogle.com |

| N-Chloroamines | High reactivity and selectivity orgsyn.org | High para-selectivity for methoxybenzenes orgsyn.org |

| NaClO₂ / (salen)Mn(III) | Mild conditions, biphasic system cdnsciencepub.com | Excellent yield for 1,4-dimethoxybenzene cdnsciencepub.com |

Preparation of Precursor Molecules and Related Intermediates

The synthesis of precursors like 2-chloro-1,4-dimethoxybenzene and 4-chloro-2,5-dimethoxybenzoic acid often starts from simpler, commercially available chemicals.

Synthesis of 2-chloro-1,4-dimethoxybenzene : This key starting material is typically prepared by the direct chlorination of 1,4-dimethoxybenzene. google.com 1,4-dimethoxybenzene itself is synthesized by the methylation of hydroquinone (B1673460) using a methylating agent like dimethyl sulfate (B86663) or iodomethane in the presence of a base. chemicalbook.com

Synthesis of 4-chloro-2,5-dimethoxybenzoic acid : One route involves the reaction of veratrole with sulfuric acid, hydrogen peroxide, and a metal chloride to produce 3,4-dimethoxy chlorobenzene. google.com This intermediate can then undergo further reactions, including the introduction of a one-carbon unit and subsequent oxidation to the benzoic acid. google.com An alternative approach is the oxidation of 4-chloro-2,5-dimethoxybenzaldehyde, which is derived from the formylation of 2-chloro-1,4-dimethoxybenzene.

Alternative Routes to Structurally Similar Dimethoxybenzoate Esters

The core structure of a dimethoxybenzoate ester can be modified through various synthetic strategies to yield a diverse range of analogs. These alternative routes are crucial for structure-activity relationship studies and the development of new compounds with specific electronic and steric properties. The methodologies often involve reactions such as nitration, amination, and formylation, starting from differently substituted dimethoxybenzoate precursors.

One common approach involves the nitration of a dimethoxybenzoate ester. For instance, methyl 3,4-dimethoxybenzoate can be nitrated to produce methyl 2-nitro-4,5-dimethoxybenzoate. This reaction is typically carried out using a mixture of sulfuric acid and nitric acid in an acetic acid solvent at temperatures ranging from 25 to 150°C google.com. The resulting nitro-substituted compound serves as a versatile intermediate for further chemical transformations.

Subsequent reduction of the nitro group provides a pathway to amino-substituted dimethoxybenzoate esters. The reduction of methyl 3,5-dimethoxy-2-nitrobenzoate, for example, yields methyl 2-amino-3,5-dimethoxybenzoate. This transformation can be achieved through catalytic hydrogenation using a palladium on charcoal (Pd/C) catalyst in a mixed solvent system of methanol and tetrahydrofuran (B95107) under hydrogen pressure prepchem.com.

Another significant modification involves the introduction of an acetamido group and a chlorine atom onto the benzene (B151609) ring. The synthesis of methyl 4-acetamido-5-chloro-2-methoxybenzoate starts from methyl 4-acetamido-2-methoxybenzoate. This precursor is dissolved in N,N-dimethylformamide (DMF), and N-chlorosuccinimide is added to achieve chlorination, followed by an insulation reaction to obtain the crude product google.com.

Formylation represents another key synthetic route for modifying the dimethoxybenzoate scaffold. The preparation of methyl 5-formyl-2-methoxybenzoate is achieved by reacting methyl 2-methoxybenzoate with urotropine in the presence of methanesulfonic acid. The reaction mixture is cooled initially, then heated to drive the reaction to completion. The product is isolated by adjusting the pH and filtering google.com.

The synthesis of hydroxy-methoxybenzoate methyl esters also provides a route to precursors for various dimethoxybenzoate analogs. These can be prepared from the corresponding dihydroxybenzoic acids. For example, methyl 2,5-dihydroxybenzoate can be synthesized from 2,5-dihydroxybenzoic acid diva-portal.org. Subsequent selective O-methylation can then yield the desired dimethoxy-substituted esters.

Furthermore, the allylation of a hydroxyl group on the benzoic acid precursor offers another avenue for structural diversification. Syringic acid can be allylated using allyl bromide in the presence of a base like cesium carbonate in anhydrous dimethylformamide. The resulting allyl ether can then be esterified mdpi.com.

These alternative synthetic methodologies allow for the targeted placement of various functional groups on the dimethoxybenzoate framework, leading to a wide array of structurally similar esters with potentially different chemical and physical properties.

| Starting Material | Reagents | Product | Reaction Type |

| Methyl 3,4-dimethoxybenzoate | H₂SO₄, HNO₃, Acetic Acid | Methyl 2-nitro-4,5-dimethoxybenzoate | Nitration |

| Methyl 3,5-dimethoxy-2-nitrobenzoate | H₂, 5% Pd/C, Methanol, THF | Methyl 2-amino-3,5-dimethoxybenzoate | Reduction |

| Methyl 4-acetamido-2-methoxybenzoate | N-chlorosuccinimide, DMF | Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Chlorination |

| Methyl 2-methoxybenzoate | Urotropine, Methanesulfonic Acid | Methyl 5-formyl-2-methoxybenzoate | Formylation |

| 2,5-dihydroxybenzoic acid | Not specified | Methyl 2,5-dihydroxybenzoate | Esterification |

| Syringic acid | Allyl bromide, Cs₂CO₃, DMF | 4-(Allyloxy)-3,5-dimethoxybenzoic acid | Allylation |

Chemical Reactivity and Transformation Studies of Methyl 4 Chloro 2,5 Dimethoxybenzoate

Electrophilic Aromatic Substitution Reactions on the Dimethoxybenzoate Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The reaction proceeds through a two-step mechanism initiated by the attack of the nucleophilic aromatic ring on the electrophile, forming a resonance-stabilized carbocation known as an arenium ion. byjus.commasterorganicchemistry.com The rate and regioselectivity (the position of the new substituent) are determined by the existing groups on the ring. libretexts.org

In Methyl 4-chloro-2,5-dimethoxybenzoate, the substituents direct incoming electrophiles as follows:

Methoxy (B1213986) groups (-OCH₃) at C2 and C5: These are powerful activating groups and direct incoming electrophiles to the ortho and para positions.

Chloro group (-Cl) at C4: This group is deactivating but also directs ortho and para.

Methyl Ester group (-COOCH₃) at C1: This is a deactivating group that directs incoming electrophiles to the meta position. youtube.com

The combined influence of these groups makes the C3 and C6 positions the most probable sites for electrophilic attack. The potent activating effects of the two methoxy groups generally overcome the deactivating nature of the chloro and ester functions. The C3 position is ortho to the C2-methoxy and C4-chloro groups, while the C6 position is ortho to the C5-methoxy group. Steric hindrance from the adjacent ester group at C1 may influence the relative reactivity of the C6 position. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Cl₂ or Br₂ with a Lewis acid catalyst). masterorganicchemistry.commsu.edu

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -COOCH₃ | 1 | -Inductive, -Resonance | Deactivating | meta |

| -OCH₃ | 2 | -Inductive, +Resonance | Activating | ortho, para |

| -Cl | 4 | -Inductive, +Resonance | Deactivating | ortho, para |

| -OCH₃ | 5 | -Inductive, +Resonance | Activating | ortho, para |

Nucleophilic Substitution Reactions

While the electron-rich nature of the benzene (B151609) ring favors electrophilic attack, nucleophilic substitution can also occur under specific conditions.

Oxidative Nucleophilic Substitution Reactions (e.g., C3-position functionalization)

Electron-rich aromatic rings, such as the dimethoxy-substituted ring in this molecule, can undergo oxidative nucleophilic substitution. In this type of reaction, a nucleophile attacks the ring to replace a hydrogen atom, and an external oxidizing agent is required to remove the resulting excess electron density and restore aromaticity. The positions most susceptible to this reaction are those activated by the electron-donating methoxy groups, namely C3 and C6.

Ester Hydrolysis and Transesterification Reactions

The ester functional group is a key site for reactivity.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-chloro-2,5-dimethoxybenzoic acid. This reaction is typically carried out under acidic or basic conditions. chemspider.com Under basic conditions (saponification), a hydroxide (B78521) ion attacks the carbonyl carbon. oieau.fr The rate of this reaction is sensitive to the electronic nature of the other ring substituents. Electron-withdrawing groups tend to accelerate base-catalyzed hydrolysis, whereas electron-donating groups slow it down. oieau.fr For this compound, the presence of both types of substituents results in a moderated reaction rate. For instance, studies on various substituted methyl benzoates show that electron-releasing groups like methoxy decrease the hydrolysis rate compared to unsubstituted methyl benzoate (B1203000), while electron-withdrawing groups like chloro increase it. oieau.fr

Table 2: Relative Hydrolysis Rates of Substituted Methyl Benzoates

| Ring Substituent | Hammett Constant (σ) | Effect on Hydrolysis Rate (Base-Catalyzed) |

|---|---|---|

| 4-Methoxy | -0.27 | Decreases |

| Unsubstituted (H) | 0.00 | Baseline |

| 4-Chloro | 0.23 | Increases |

| 4-Nitro | 0.78 | Strongly Increases |

Data adapted from studies on the correlation between Hammett substituent constants and hydrolysis rates. oieau.fr

Transesterification: This reaction involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a variety of ester derivatives from the parent compound.

Reactions Involving the Aromatic Halogen Substituent

The chlorine atom at the C4 position is a versatile handle for further functionalization.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong nucleophiles. This SNAr reaction is facilitated by the presence of an electron-withdrawing group in the para (or ortho) position. nih.gov In this molecule, the ester group at C1 is para to the chlorine, which activates the C4 position for nucleophilic attack. Common nucleophiles for this transformation include amines, alkoxides, and thiols, which would yield 4-amino, 4-alkoxy, and 4-thioether derivatives, respectively.

Metal-Catalyzed Cross-Coupling Reactions: The aryl chloride moiety can participate in a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Potential transformations include the Suzuki reaction (with boronic acids), the Heck reaction (with alkenes), the Sonogashira reaction (with terminal alkynes), and the Buchwald-Hartwig amination (with amines). These methods would allow for the introduction of diverse and complex substituents at the C4 position.

Functional Group Interconversions on the Benzoate Moiety

The methyl ester group itself can be transformed into other functional groups.

Reduction to an Alcohol: The ester can be reduced to a primary alcohol, (4-chloro-2,5-dimethoxyphenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this conversion.

Conversion to an Amide: Reaction of the ester with ammonia (B1221849) or a primary/secondary amine can produce the corresponding primary, secondary, or tertiary amide (4-chloro-2,5-dimethoxybenzamide). This transformation often requires heat or catalysis.

Reaction with Organometallic Reagents: The ester can react with two equivalents of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) to yield a tertiary alcohol after acidic workup.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Chloro 2,5 Dimethoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of Methyl 4-chloro-2,5-dimethoxybenzoate. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns observed in both proton and carbon-13 NMR spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, which arises from the molecule's symmetry. There are no adjacent protons on the aromatic ring, which results in all proton signals appearing as singlets. The spectrum is expected to show five distinct signals corresponding to the different types of protons present.

The two aromatic protons are in different chemical environments. The proton at position 3 is flanked by a methoxy (B1213986) group and the chloro-substituted carbon, while the proton at position 6 is adjacent to a methoxy and a carbomethoxy group. This results in two separate singlets, each integrating to one proton. The three methyl groups—two from the methoxy ethers and one from the methyl ester—are also chemically distinct and therefore appear as three separate singlets, each integrating to three protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Integration |

| Aromatic H (C3-H) | 6.90 - 7.50 | Singlet | 1H |

| Aromatic H (C6-H) | 6.90 - 7.50 | Singlet | 1H |

| Ester Methyl (-COOCH₃) | 3.80 - 4.00 | Singlet | 3H |

| Methoxy (-OCH₃) | 3.70 - 3.90 | Singlet | 3H |

| Methoxy (-OCH₃) | 3.70 - 3.90 | Singlet | 3H |

Note: Predicted chemical shift ranges are based on typical values for these functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton NMR, the proton-decoupled ¹³C NMR spectrum provides a direct look at the carbon skeleton. Due to the molecule's lack of symmetry along the C1-C4 axis, all nine carbon atoms are chemically non-equivalent and are expected to produce nine distinct signals.

The spectrum would feature a signal for the carbonyl carbon of the ester group in the downfield region (typically 165-175 ppm). The six aromatic carbons would appear in the 110-160 ppm range, with the carbons directly attached to the electron-donating oxygen atoms resonating at higher fields (lower ppm) and those attached to the electron-withdrawing chlorine and carbonyl groups resonating at lower fields (higher ppm). The three methyl carbons from the ester and two methoxy groups would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) Range (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C (C1 - C6) | 110 - 160 (6 distinct signals) |

| Ester Methyl (-COOCH₃) | 51 - 55 |

| Methoxy (-OCH₃) | 55 - 65 (2 distinct signals) |

Note: Predicted chemical shift ranges are based on typical values for these functional groups.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent feature would be a strong absorption from the carbonyl (C=O) stretch of the ester group. The aromatic nature of the molecule would be confirmed by C=C stretching vibrations within the ring and C-H stretching vibrations just above 3000 cm⁻¹. The C-O bonds of the ester and the two ether groups would also produce strong, characteristic bands in the fingerprint region. The presence of the halogen is indicated by the C-Cl stretching vibration, which appears at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium |

| C=O Stretch | Ester | 1720 - 1740 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-O Stretch | Ester & Ether | 1000 - 1300 | Strong |

| C-Cl Stretch | Aryl Halide | 700 - 850 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion with high precision. The molecular formula of this compound is C₁₀H₁₁ClO₄. The presence of chlorine would be readily identified by the characteristic M+2 isotopic pattern, where the peak for the ion containing the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ion containing the ³⁵Cl isotope.

The monoisotopic mass can be calculated and compared to the experimental value from HRMS to confirm the elemental composition.

Fragmentation Pattern: Under electron ionization (EI), the molecular ion would be expected to undergo fragmentation. Common fragmentation pathways for this molecule would include:

Loss of a methoxy radical (•OCH₃): leading to a fragment ion at m/z [M-31]⁺.

Loss of the methyl ester group (•COOCH₃): resulting in a fragment at m/z [M-59]⁺.

Cleavage of the ester, losing the methoxy portion: giving an acylium ion [M-31]⁺.

Loss of a chlorine radical (•Cl): leading to a fragment at m/z [M-35]⁺.

The relative abundance of these fragments provides further structural information and a characteristic fingerprint for the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques used to separate, identify, and quantify individual components within a mixture. The application of these methods to this compound would provide critical information on its purity, molecular weight, and fragmentation patterns, which are essential for its unequivocal identification.

In a typical LC-MS analysis, the compound would be dissolved in a suitable solvent and injected into a liquid chromatograph. The separation would be achieved on a column (e.g., a C18 column) using a mobile phase gradient, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with potential additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. Following chromatographic separation, the analyte would enter the mass spectrometer. Using an ionization technique such as electrospray ionization (ESI), the molecule would be charged, and its mass-to-charge ratio (m/z) would be determined. For this compound (C10H11ClO4), the expected protonated molecule [M+H]+ would have a characteristic m/z value. Tandem mass spectrometry (MS/MS) experiments would further fragment the parent ion, yielding a specific fragmentation pattern that is invaluable for structural confirmation.

For GC-MS analysis, the compound would first need to be sufficiently volatile and thermally stable. Given its structure, this compound is likely amenable to GC-MS. The sample would be injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. Upon elution from the GC column, the molecule enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy ionization method results in extensive fragmentation. The resulting mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with a series of fragment ions. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one chlorine atom (with its 35Cl and 37Cl isotopes).

While specific experimental data is not available, a hypothetical table of expected mass spectrometry data is presented below.

| Technique | Ionization Mode | Expected Key m/z Values | Interpretation |

| LC-MS | ESI (+) | [M+H]+ | Protonated molecule |

| LC-MS/MS | ESI (+) | Product ions | Fragments from the parent ion |

| GC-MS | EI | [M]+• | Molecular ion |

| GC-MS | EI | Fragment ions | Characteristic fragments |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, a study of which is crucial for understanding intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.

To perform this analysis, a single crystal of this compound of suitable quality would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal would be collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The resulting crystal structure would confirm the substitution pattern on the benzene ring and the conformation of the methoxy and methyl ester groups. It would be of particular interest to determine the planarity of the benzene ring and the orientation of the substituents relative to it. The analysis of the crystal packing would show how the chloro and oxygen atoms participate in intermolecular interactions, which govern the solid-state properties of the compound.

Without experimental data, a representative table of the kind of information that would be obtained from an X-ray crystallographic study is shown below.

| Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The crystal system to which the compound belongs. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P21/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = X.XXX, b = Y.YYY, c = Z.ZZZ |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = XX.XX, γ = 90 |

| Volume (ų) | The volume of the unit cell. | V = XXXX.X |

| Z | The number of molecules in the unit cell. | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by one or more absorption bands, with the position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) being key parameters.

The electronic transitions in this molecule are expected to be of the π → π* type, associated with the aromatic benzene ring. The presence of the chloro and dimethoxy substituents on the ring, which act as auxochromes, would be expected to shift the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The ester group could also influence the electronic transitions.

The spectrum would typically be recorded by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane, and placing the solution in a cuvette in a UV-Vis spectrophotometer. The resulting spectrum would be a plot of absorbance versus wavelength. This information is useful for quantitative analysis and for providing insights into the electronic structure of the molecule.

A hypothetical data table for a UV-Vis spectroscopic analysis is provided below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

| Ethanol | ~XXX | ~XXXX | π → π |

| Ethanol | ~YYY | ~YYYY | π → π |

Computational and Theoretical Investigations of Methyl 4 Chloro 2,5 Dimethoxybenzoate

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic characteristics and reactivity of molecular systems. For Methyl 4-chloro-2,5-dimethoxybenzoate, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, have provided a foundational understanding of its behavior at the molecular level.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. malayajournal.org

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Structurally Related Compound

This table presents hypothetical data based on typical values for similar aromatic compounds to illustrate the concept. Specific experimental or calculated data for this compound is not available in the provided search results.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO |

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.net These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The color-coding of MEP maps, typically from red (most negative potential) to blue (most positive potential), allows for the intuitive identification of reactive centers. researchgate.net

For aromatic compounds, the MEP is heavily influenced by the substituents. In molecules analogous to this compound, the negative potential is often localized around electronegative atoms like oxygen and chlorine, as well as the π-system of the benzene (B151609) ring. Conversely, positive potential is typically found around hydrogen atoms. For instance, in a study of (E)-2-{[(3-chlorophenyl)imino]methyl}, the negative region was localized on the oxygen atom of the methylphenol ring, indicating it as a likely site for electrophilic attack. scienceopen.com The positive potential sites were distributed around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack. scienceopen.com

Charge Transfer Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and hyperconjugative interactions within a molecule. aimspress.comchemmethod.com It provides insights into the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the charge transfer. aimspress.com

Molecular Modeling and Simulation of Conformational Preferences

The three-dimensional conformation of a molecule is critical to its physical and biological properties. Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to explore the conformational landscape of molecules and identify their most stable geometries. nih.gov

For molecules with rotatable bonds, like the methoxy (B1213986) and ester groups in this compound, multiple conformers can exist. The relative energies of these conformers determine their population at a given temperature. While specific conformational analysis studies for this compound were not found, research on related systems, such as FtsZ proteins, demonstrates the power of MD simulations in revealing conformational stability and dynamics. nih.gov Such simulations can provide insights into how the interplay of steric and electronic effects governs the preferred spatial arrangement of the substituents on the benzene ring.

In Silico Predictions of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides a molecular-level understanding of how chemical transformations occur.

The hydrolysis of esters, such as this compound, is a fundamental organic reaction. In silico studies on the hydrolysis of methyl benzoates have been conducted to understand the reaction pathways. researchgate.net These studies often involve mapping the potential energy surface of the reaction, locating the transition state structures for the formation of tetrahedral intermediates, and calculating the energy barriers associated with each step. For example, kinetic studies of the alkaline hydrolysis of related methyl benzoates have shown the formation of monoanionic and dianionic tetrahedral intermediates. researchgate.net While a specific in silico prediction for the hydrolysis of this compound is not documented in the provided results, the methodologies from these related studies could be applied to elucidate its reaction mechanism.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on structural descriptors and molecular parameters)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.govnih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of the molecular structure.

Key structural descriptors relevant to QSAR studies of benzoic acid derivatives include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These quantify the electronic properties, such as the energy of the HOMO and LUMO (E(Homo)), and Hammett substituent constants (sigma). youtube.com

Physicochemical descriptors: These include properties like the partition coefficient (log P), which is a measure of hydrophobicity, and pKa. nih.gov

QSAR models for the toxicity of benzoic acids have shown that a combination of descriptors, such as log P and pKa or log P and E(LUMO), can significantly improve the predictive power of the model compared to using a single descriptor. nih.gov These studies highlight the importance of both hydrophobicity and electronic effects in determining the biological activity of substituted benzoates.

Table 2: Common Structural Descriptors in QSAR Studies of Benzoic Acid Derivatives

This table provides a generalized list of descriptors relevant to the class of compounds.

| Descriptor Type | Example Descriptors | Description |

| Electronic | E(HOMO), E(LUMO), Hammett constant (σ) | Quantify electron-donating/withdrawing ability and reactivity. |

| Physicochemical | logP, pKa | Describe hydrophobicity and ionization state. |

| Topological | Molecular Connectivity Indices | Represent molecular size, shape, and branching. |

Applications of Methyl 4 Chloro 2,5 Dimethoxybenzoate in Advanced Organic Synthesis

Role as a Precursor in Natural Product Total Synthesis (e.g., Chloropupukeananin)

The strategic utility of Methyl 4-chloro-2,5-dimethoxybenzoate is prominently highlighted in the total synthesis of complex natural products. A key example is its application in synthesizing a crucial component of Chloropupukeananin, a natural product noted for its inhibitory effects on HIV-1 replication and its antitumor properties. mdpi.comresearchgate.net

Detailed Research Findings: In a reported alternative synthesis of a key precursor to Chloropupukeananin, chemists began with the commercially available 2-chloro-1,4-dimethoxybenzene. mdpi.comresearchgate.net This starting material was converted into this compound, denoted as compound 42 in the synthetic scheme, through a concise three-step sequence involving formylation, Pinnick oxidation, and subsequent acidic esterification. mdpi.comresearchgate.netchemrxiv.org

Following its formation, this compound (42 ) undergoes a site-selective oxidative nucleophilic substitution. mdpi.comchemrxiv.org This reaction, employing (diacetoxyiodo)benzene (B116549) (PIDA) in a mixed solvent system of trifluoroacetic acid (TFA) and acetic acid (AcOH), selectively introduces an acetate (B1210297) group at the C3 position. mdpi.comchemrxiv.org The resulting intermediate is then subjected to basic hydrolysis to yield a phenol (B47542) (compound 39 ), which is a critical building block for the right-hand moiety of the final natural product. mdpi.comresearchgate.net This phenol is ultimately incorporated into the advanced intermediate, (−)-maldoxin, which participates in a key intermolecular Diels-Alder reaction to construct the complex polycyclic core of Chloropupukeananin. mdpi.comresearchgate.net

| Step | Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Chloro-1,4-dimethoxybenzene | Formylation, Pinnick Oxidation, Acidic Esterification | This compound | mdpi.comresearchgate.net |

| 2 | This compound | PIDA, TFA/AcOH | C3-Acetoxylated Intermediate | mdpi.comchemrxiv.org |

| 3 | C3-Acetoxylated Intermediate | Basic Hydrolysis | Phenol Intermediate (for Maldoxin) | mdpi.comresearchgate.net |

Utilization as a Building Block for Complex Heterocyclic Systems

While direct, single-step syntheses of complex heterocycles from this compound are not extensively documented, its structure provides a logical starting point for precursors to various heterocyclic scaffolds. Its conversion to more reactive intermediates, such as anthranilic acid derivatives, is a key strategy for entering into the synthesis of quinazolines and related systems.

The synthesis of quinazoline-based structures, including the fused imidazoquinazoline system, typically relies on precursors derived from anthranilic acid (2-aminobenzoic acid). core.ac.uk Anthranilic acid and its derivatives can be cyclized to form the quinazoline (B50416) ring. google.com For instance, the reaction of anthranilonitrile with organomagnesium compounds and acyl halides can yield quinazolines. core.ac.uk

A plausible, albeit not explicitly detailed, pathway to utilize this compound for this purpose would involve its conversion into a corresponding anthranilic acid. Modern synthetic methods, such as palladium-catalyzed ortho-C–H amidation of benzoic acids, provide a route to convert benzoic acids directly into anthranilic acids. rsc.org An alternative iron-catalyzed ortho-amination of aromatic carboxamides has also been reported. nih.gov By applying such a strategy, the benzoate (B1203000) could be transformed into a 2-amino-4-chloro-5-methoxybenzoate derivative, a key precursor that could then undergo cyclization reactions to build the quinazoline core, followed by subsequent reactions to form the fused imidazole (B134444) ring.

As with imidazoquinazolines, the preparation of the fundamental quinazoline scaffold from this compound would necessitate its initial conversion to an anthranilic acid derivative. core.ac.uk The classical Niementowski quinazolone synthesis involves the thermal condensation of an anthranilic acid with a formamide, highlighting the centrality of the anthranilic acid structure. google.com

The synthesis of pyrimidine (B1678525) scaffolds, however, follows different synthetic logic. Pyrimidine ring construction typically proceeds via the condensation of a three-carbon unit (like a 1,3-dicarbonyl compound) with a molecule containing an N-C-N fragment (like urea (B33335) or an amidine). Transforming the single carboxyl group of the benzoate into a 1,3-dicarbonyl synthon would require a multi-step and non-linear synthetic sequence. Therefore, this compound is not considered a conventional or direct building block for the de novo synthesis of pyrimidine rings.

The synthesis of the complex, fused heterocyclic system Thiopyrano[2,3-d]thiazole from this compound is not described in the surveyed chemical literature. The construction of such scaffolds typically requires specialized precursors that are not readily accessible from a simple benzoic acid derivative. For example, the synthesis of related thiazole (B1198619) derivatives often starts from thioamides and α-haloketones (Hantzsch thiazole synthesis) or involves the condensation of carboxylic acids with 2-aminobenzenes containing a sulfur moiety. nih.gov

Development of Novel Chemical Probes and Ligands via Derivatization

The 2,5-substituted benzoic acid motif is a recognized scaffold in medicinal chemistry for the development of targeted inhibitors and ligands. The carboxylic acid function often serves as a critical anchoring point, forming strong hydrogen bonds with conserved amino acid residues (like arginine) in protein binding pockets. nih.gov

Detailed Research Findings: Research into dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1 has utilized a 2,5-substituted benzoic acid core. nih.gov In these studies, the benzoic acid scaffold was identified as an effective replacement for a difuryl-triazine core to preserve an essential hydrogen bond with a conserved arginine residue in the Mcl-1 binding groove. nih.gov The synthetic route developed allowed for facile diversification at the 2- and 5-positions of the benzoic acid ring. nih.gov Structure-activity relationship (SAR) studies demonstrated that substituents at these positions, such as a 5-phenethylthio group, significantly contribute to the binding affinity for both Mcl-1 and Bfl-1. nih.gov

Although these specific inhibitors were not synthesized from this compound itself, the findings establish a clear precedent. The core structure of this compound, featuring substituents at positions 2, 4, and 5, provides a framework that can be systematically modified to develop novel probes and ligands. Derivatization could involve:

Hydrolysis of the ester to unmask the key carboxylic acid anchor.

Modification of the methoxy (B1213986) groups (e.g., demethylation followed by introduction of varied alkyl or aryl groups) to probe steric and electronic requirements in a binding pocket.

Displacement of the chloro group via nucleophilic aromatic substitution or its use as a handle for cross-coupling reactions to introduce diverse fragments.

| Structural Feature | Function in Ligand Design | Example from Research | Reference |

|---|---|---|---|

| Carboxylic Acid Group | Acts as an anchor through hydrogen bonding. | Forms H-bond with conserved Arginine in Mcl-1 protein. | nih.gov |

| Ring Substituents (e.g., at C5) | Contribute significantly to binding affinity and occupy hydrophobic pockets. | A 5-phenethylthio group increased binding potency over 30-fold. | nih.gov |

| Aromatic Scaffold | Provides a rigid core to orient substituents into protein binding pockets. | The 2,5-substituted benzoic acid core fits into the p2/p3 pocket junction. | nih.gov |

Strategies for Diversifying the Dimethoxybenzoate Core in Chemical Libraries

The creation of chemical libraries around a central scaffold is a cornerstone of modern drug discovery. Substituted benzoic acids are excellent starting points for such libraries due to the synthetic versatility of the carboxylic acid group and the potential for functionalizing the aromatic ring.

A common strategy for library synthesis is the split-and-pool method on a solid support, where the core molecule is anchored to a resin. nih.gov A study on the combinatorial synthesis of a 2001-compound library used 3-amino-5-hydroxybenzoic acid as the core structure, with the benzoic acid group serving as the attachment point to the resin. nih.gov The amino and hydroxy positions were then variably substituted to create a diverse set of molecules. nih.gov

This approach is directly applicable to the this compound core. The key functional handles on the molecule offer multiple points for diversification:

The Ester Group: The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled to a large library of amines to generate a diverse set of amides. This is one of the most robust and widely used reactions in medicinal chemistry.

The Chloro Group: The chlorine atom can be replaced by various nucleophiles through SNAr reactions or, more broadly, can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, or alkyl groups.

The Methoxy Groups: The methyl ethers can be cleaved (e.g., with BBr₃) to reveal phenols. These phenols can then be re-alkylated with a diverse set of electrophiles to create ether libraries, probing different steric and electronic interactions.

The Aromatic Ring: The electron-rich nature of the dimethoxy-substituted ring allows for potential electrophilic aromatic substitution reactions to introduce further diversity, although regioselectivity would need to be carefully controlled.

By combining these transformations in a combinatorial fashion, a large and structurally diverse library of compounds can be generated from the single, readily available this compound scaffold.

Derivatives and Analogs of Methyl 4 Chloro 2,5 Dimethoxybenzoate

Systematic Modification of Aromatic Ring Substituents

The aromatic ring of Methyl 4-chloro-2,5-dimethoxybenzoate is adorned with three key substituents: a chlorine atom and two methoxy (B1213986) groups. The positions of these groups dictate the electronic and steric environment of the ring, influencing the feasibility and outcome of further modifications.

Electrophilic aromatic substitution reactions on the benzene (B151609) ring are guided by the directing effects of the existing substituents. The two methoxy groups are strong activating groups and are ortho, para-directing. libretexts.org The chlorine atom, while deactivating due to its electronegativity, is also an ortho, para-director. libretexts.org In this specific substitution pattern, the positions ortho to the methoxy groups are already occupied. The position para to the 2-methoxy group is occupied by the 5-methoxy group, and the position para to the 5-methoxy group is occupied by the 2-methoxy group. The position para to the chlorine atom is occupied by the methyl ester. This leaves the C3 and C6 positions as potential sites for electrophilic attack. The combined directing effects of the methoxy and chloro groups would need to be carefully considered in any attempted substitution. For instance, nitration or halogenation would likely lead to a mixture of products, with the precise ratio depending on the reaction conditions.

Another avenue for modification is the nucleophilic aromatic substitution of the chlorine atom. Generally, aryl halides are resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. chemguide.co.uklibretexts.org In this compound, the methoxy groups are electron-donating, which would further hinder direct nucleophilic substitution of the chlorine under standard conditions. However, under forcing conditions or through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), the chlorine atom can be replaced by a variety of other functional groups, including alkyl, aryl, amino, and cyano groups. youtube.comyoutube.comyoutube.com

The methoxy groups themselves can be targets for modification. Demethylation to the corresponding hydroxyl groups can be achieved using reagents like boron tribromide (BBr₃). The resulting dihydroxy derivative would open up further possibilities for derivatization, such as etherification or esterification of the new phenolic hydroxyls.

Functionalization of the Ester Group

The methyl ester group of this compound is a key site for chemical transformation, allowing for the synthesis of a wide range of derivatives.

Hydrolysis: The most fundamental reaction of the ester group is its hydrolysis to the corresponding carboxylic acid, 4-chloro-2,5-dimethoxybenzoic acid. This reaction is typically carried out under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. chemspider.com Acid-catalyzed hydrolysis is also possible but is often a reversible process. The resulting carboxylic acid is a valuable intermediate for further synthesis.

Amidation: The carboxylic acid can be converted into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride can then react with a wide variety of primary and secondary amines to form the corresponding amides. Alternatively, the carboxylic acid can be directly coupled with amines using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reduction: The ester group can be reduced to a primary alcohol, (4-chloro-2,5-dimethoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting benzyl (B1604629) alcohol can then be used in subsequent reactions, such as oxidation to the corresponding aldehyde or conversion to a leaving group for nucleophilic substitution.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl or aryl group, forming a new ester. This can be useful for modifying the physical properties of the molecule, such as its solubility or volatility.

| Reaction | Reagents | Product Functional Group | Potential Applications |

|---|---|---|---|

| Hydrolysis | NaOH(aq), then H₃O⁺ | Carboxylic Acid | Intermediate for amides, further synthesis |

| Amidation (via acyl chloride) | 1. SOCl₂ 2. R₂NH | Amide | Introduction of diverse organic moieties |

| Reduction | LiAlH₄ | Primary Alcohol | Intermediate for aldehydes, ethers |

| Transesterification | R'OH, H⁺ or OR'⁻ | New Ester | Modification of physical properties |

Synthesis and Characterization of Isomeric Chloro-Dimethoxybenzoates

The substitution pattern of the chloro and dimethoxy groups on the benzene ring significantly impacts the chemical and physical properties of the resulting methyl benzoate (B1203000). Several isomers of this compound exist, and their synthesis and characterization provide valuable insights into the structure-property relationships of this class of compounds.

For example, Methyl 2-chloro-4,5-dimethoxybenzoate is a known isomer. Its synthesis typically starts from 2-chloro-4,5-dimethoxybenzoic acid, which is then esterified with methanol (B129727) in the presence of an acid catalyst. youtube.com Another isomer is Methyl 5-chloro-2-methoxybenzoate , which lacks the second methoxy group but provides a simpler system for studying the interplay between the chloro and methoxy substituents. chemicalbook.com

The characterization of these isomers relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the substitution pattern on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about their relative positions.

Infrared (IR) spectroscopy can confirm the presence of the key functional groups, such as the ester carbonyl (C=O) stretch and the C-O and C-Cl stretches.

Mass spectrometry (MS) provides the molecular weight of the compound and can offer clues about its structure through fragmentation patterns.

The differences in the positions of the substituents can lead to variations in reactivity. For instance, the steric hindrance around the ester group and the electronic effects on the aromatic ring will differ between isomers, potentially leading to different outcomes in reactions like hydrolysis or electrophilic substitution.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| This compound | N/A | C₁₀H₁₁ClO₄ | - |

| Methyl 2-chloro-4,5-dimethoxybenzoate | 30714-88-6 | C₁₀H₁₁ClO₄ | Positions of chloro and ester groups are swapped. |

| Methyl 5-chloro-2-methoxybenzoate | 33924-48-0 | C₉H₉ClO₃ | Lacks the second methoxy group at the 5-position. |

| Methyl 4-chloro-2-methoxybenzoate | 78955-90-5 | C₉H₉ClO₃ | Lacks the second methoxy group at the 5-position. chemicalbook.com |

Incorporation into Polycyclic and Fused Ring Systems

Substituted benzoates like this compound can serve as starting materials for the construction of more complex polycyclic and fused ring systems. These larger structures are of interest in materials science and medicinal chemistry.

One common strategy involves intramolecular cyclization reactions. For example, if a suitable functional group is introduced at the C3 or C6 position of the aromatic ring, it could potentially undergo a cyclization reaction with the ester group or a derivative thereof.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for building fused ring systems. chemicalbook.com For instance, the chlorine atom on the benzene ring can participate in reactions like the Suzuki or Heck coupling to append another aromatic or unsaturated system. Subsequent intramolecular C-H activation or other cyclization strategies could then be employed to form a new ring.

Another approach is through cycloaddition reactions. While the benzene ring itself is generally unreactive in cycloadditions, it is possible to first modify the molecule to create a more reactive diene or dienophile. For example, reduction of the aromatic ring followed by functional group manipulation could generate a cyclohexadiene system that could then participate in a Diels-Alder reaction to build a bicyclic structure.

The synthesis of fused heterocyclic systems is also a possibility. By introducing appropriate nitrogen or sulfur-containing substituents onto the aromatic ring, subsequent cyclization reactions can lead to the formation of benzofurans, benzimidazoles, or other heterocyclic structures fused to the original benzene ring.

Future Perspectives and Research Challenges for Methyl 4 Chloro 2,5 Dimethoxybenzoate

Development of Green Chemistry Approaches for its Synthesis

The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For a molecule like Methyl 4-chloro-2,5-dimethoxybenzoate, which is currently referenced as an intermediate in organic synthesis, developing green synthetic routes is a critical future endeavor. cymitquimica.com Traditional synthesis of similar aromatic compounds often involves multi-step processes that may utilize hazardous reagents and generate significant waste.

Future research should focus on the application of green chemistry principles to the synthesis of this compound. This could involve exploring the use of heterogeneous catalysts that can be easily recovered and recycled, a concept demonstrated in the development of nickel single-atom catalysts on carbon nitride for C(sp2)-C(sp3) coupling reactions. acs.org Such catalysts have shown high efficiency and stability under mild conditions, offering a sustainable alternative to homogeneous systems. acs.org

Another promising direction is the use of greener solvent systems. The use of supercritical carbon dioxide (scCO2) as a solvent in continuous-flow Heck reactions of related aryl halides has been shown to be effective. beilstein-journals.org This approach, which avoids the use of volatile organic compounds, could be adapted for the synthesis or modification of this compound.

Key Research Goals for Green Synthesis:

Development of a one-pot synthesis from readily available starting materials.

Utilization of recyclable catalysts to minimize waste.

Exploration of alternative energy sources like microwave or ultrasound irradiation to reduce reaction times and energy consumption.

Investigation of bio-catalytic routes for the synthesis, drawing inspiration from biotransformation pathways of similar chlorinated aromatic compounds.

Exploration of Catalytic Transformations and Stereoselective Synthesis

The reactivity of the aryl chloride and the ester functional groups in this compound makes it a candidate for a variety of catalytic transformations. The development of novel catalytic systems that can selectively act on this molecule is a significant research challenge.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation. Future research could explore the use of this compound as a substrate in these reactions to synthesize more complex molecules. The efficiency of such transformations on this specific substrate, which contains two methoxy (B1213986) groups that can influence the electronic properties of the aromatic ring, would be a key area of investigation.

Stereoselective synthesis involving this compound is another underexplored frontier. While no direct studies are available, the potential to introduce chirality could lead to the development of novel compounds with interesting biological activities. For instance, stereoselective reduction of the ester or the introduction of a chiral side chain via catalytic methods could be explored. A study on the stereoselective synthesis of a different complex molecule highlights the possibilities that such synthetic strategies can offer. researchgate.net

Potential Catalytic Transformations:

Cross-coupling reactions: Investigating the reactivity of the C-Cl bond in Suzuki, Heck, and Sonogashira couplings.

C-H activation: Exploring the possibility of direct functionalization of the aromatic C-H bonds.

Ester group modifications: Catalytic reduction, amidation, or transesterification to create a library of derivatives.

Advanced Materials Science Applications

The application of substituted benzoates in materials science is an expanding field. While there is no specific literature on the use of this compound in advanced materials, the properties of structurally similar molecules suggest potential applications. For example, related compounds like 4'-Chloro-2',5'-dimethoxyacetoacetanilide are used in the manufacturing of pigments. nih.gov

Future research could investigate the potential of this compound as a building block for functional materials. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro and ester) groups could impart interesting optical or electronic properties.

Potential Material Science Applications:

Organic dyes and pigments: Investigating the chromophoric properties of derivatives of the compound.

Liquid crystals: Exploring the potential of long-chain derivatives to exhibit liquid crystalline phases.

Functional polymers: Using the molecule as a monomer for the synthesis of polymers with tailored properties.

Detailed Understanding of Structure-Reactivity Relationships for Rational Design

A fundamental understanding of how the specific arrangement of functional groups in this compound influences its reactivity is crucial for its rational application in synthesis and materials science. The interplay between the chloro, dimethoxy, and methyl ester substituents on the benzene (B151609) ring dictates the molecule's electronic and steric properties.

Hammett analysis of related aryl halides in C(sp2)-C(sp3) coupling reactions has shown that the electronic nature of the substituents on the aryl halide directly impacts the reaction rate. acs.org A similar detailed kinetic and mechanistic study of reactions involving this compound would provide invaluable data for predicting its behavior and designing new synthetic routes.

Computational studies, such as Density Functional Theory (DFT), could be employed to model the molecule's electronic structure, bond energies, and reaction pathways. This would complement experimental findings and accelerate the rational design of new derivatives and applications. The crystal structure analysis of similar chlorinated phenolic compounds provides insights into bond characteristics and intermolecular interactions which can be a reference for future studies on this compound. researchgate.net

Research Focus for Structure-Reactivity Studies:

Kinetic studies: Quantifying the effect of the substituents on the rates of various reactions.

Spectroscopic analysis: Utilizing advanced NMR and mass spectrometry techniques to characterize intermediates and products.

Computational modeling: Predicting reactivity and designing new molecules with desired properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.